

Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-chlorobenzoic acid

Cat. No.: B123212

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-chlorobenzoic acid** (CAS No: 2457-76-3), a key intermediate in organic synthesis and a metabolite of the local anesthetic chloroprocaine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for structural elucidation and analytical development.

Data Presentation

The spectroscopic data for **4-Amino-2-chlorobenzoic acid** is summarized below. These tables provide a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive searches of public databases and scientific literature were conducted, specific, experimentally verified high-resolution ^1H and ^{13}C NMR data with assigned chemical shifts and coupling constants for **4-Amino-2-chlorobenzoic acid** remains elusive. The data presented here is based on predictive models and typical chemical shift ranges for analogous structures. Researchers are advised to acquire experimental data for definitive assignments.

Table 1: Predicted ^1H NMR Spectral Data for **4-Amino-2-chlorobenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.8	d	~8.5	H-6
~6.7	d	~2.0	H-3
~6.5	dd	~8.5, ~2.0	H-5
~4.0-6.0	br s	-	-NH ₂
~11.0-13.0	br s	-	-COOH

Table 2: Predicted ¹³C NMR Spectral Data for **4-Amino-2-chlorobenzoic acid**

Chemical Shift (δ) ppm	Assignment
~168	C=O
~152	C-4
~138	C-2
~132	C-6
~118	C-1
~115	C-5
~113	C-3

Infrared (IR) Spectroscopy

The infrared spectrum of **4-Amino-2-chlorobenzoic acid** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for **4-Amino-2-chlorobenzoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3501	Strong	Asymmetric N-H stretch of -NH ₂
3425	Strong	Symmetric N-H stretch of -NH ₂
~3000-2500	Broad	O-H stretch of -COOH
1670	Strong	C=O stretch of -COOH
~1620	Medium	N-H bend of -NH ₂
~1580-1450	Medium-Strong	Aromatic C=C stretches
~1300	Medium	C-N stretch
~1250	Medium	O-H in-plane bend of -COOH
~850	Strong	C-Cl stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **4-Amino-2-chlorobenzoic acid** results in a distinct fragmentation pattern.

Table 4: Major Mass Spectrometry Peaks for **4-Amino-2-chlorobenzoic acid**

m/z	Relative Intensity	Assignment
171/173	High	[M] ⁺ , Molecular ion (presence of ³⁵ Cl and ³⁷ Cl isotopes)
154/156	Medium	[M-OH] ⁺
126/128	Medium	[M-COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **4-Amino-2-chlorobenzoic acid**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-Amino-2-chlorobenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the deuterated solvent peaks.
- Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ^1H NMR spectrum and pick the peaks in both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **4-Amino-2-chlorobenzoic acid**.

Methodology (KBr Pellet Technique):

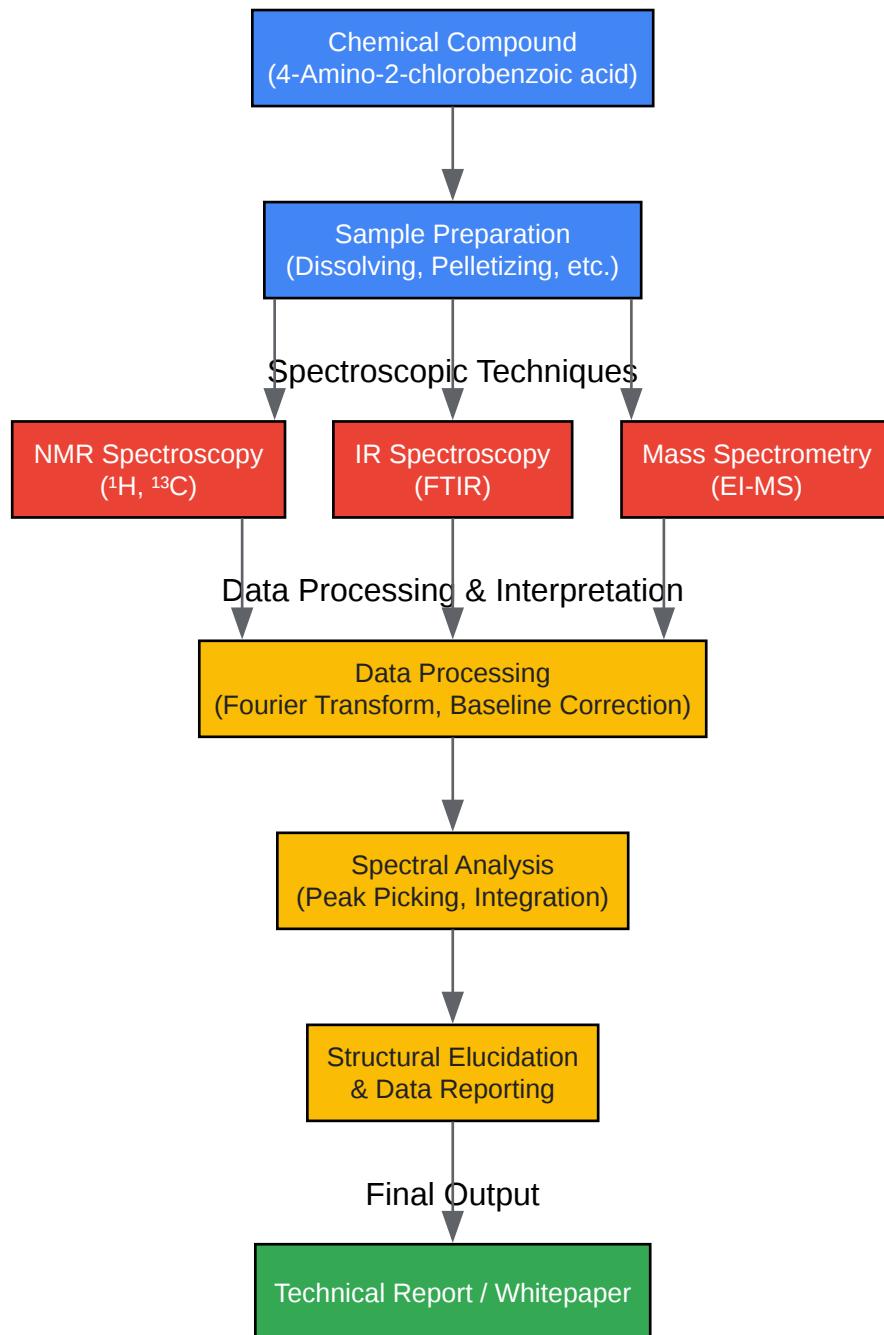
- Sample Preparation:
 - Grind 1-2 mg of dry **4-Amino-2-chlorobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Amino-2-chlorobenzoic acid**.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

- Sample Preparation: Prepare a dilute solution of **4-Amino-2-chlorobenzoic acid** in a volatile organic solvent (e.g., methanol or ethyl acetate).


- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the elution of the analyte.
- Mass Spectrometry:
 - As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Amino-2-chlorobenzoic acid**.

General Spectroscopic Analysis Workflow

Sample Handling

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123212#spectroscopic-data-of-4-amino-2-chlorobenzoic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com